molecular formula C9H19NO2 B13520375 Methyl 3-amino-3-methylheptanoate

Methyl 3-amino-3-methylheptanoate

Cat. No.: B13520375
M. Wt: 173.25 g/mol
InChI Key: OBSVGCJIWWCCIG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-methylheptanoate is a branched-chain methyl ester featuring both an amino group and a methyl substituent at the third carbon position. The compound’s structure suggests applications in pharmaceutical or agrochemical synthesis, as amino-substituted esters often serve as intermediates in heterocyclic chemistry .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-amino-3-methylheptanoate

InChI

InChI=1S/C9H19NO2/c1-4-5-6-9(2,10)7-8(11)12-3/h4-7,10H2,1-3H3

InChI Key

OBSVGCJIWWCCIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthesis via Amination of Keto Esters

One common synthetic approach involves the amination of β-keto esters such as methyl acetoacetate derivatives. A patented process describes the reaction of methyl acetoacetate with ammonia in the presence of water at controlled temperatures (35–70 °C). The ammonia is added gradually to a mixture of methyl acetoacetate and water under stirring. This reaction yields methyl 3-aminocrotonate, a related amino ester intermediate, which can be further transformed into this compound by subsequent alkylation or chain extension steps.

Key features of this method:

  • Use of 1.5 to 4.0 molar equivalents of ammonia, preferably 1.6 to 1.75 equivalents.
  • Reaction medium includes 0.05 to 3.0 molar equivalents of water.
  • No need for organic solvents, simplifying purification.
  • High yield and purity without contamination by acetoacetamide by-products.
  • Industrial scalability due to rapid reaction and minimal equipment requirements.
Parameter Value/Range Notes
Temperature 35–70 °C Controlled to optimize yield
Ammonia equivalents 1.5–4.0 (preferably 1.6–1.75) Added gradually
Water equivalents 0.05–3.0 Present to facilitate reaction
Solvent None Reaction occurs in aqueous medium
Yield High Minimal by-products

This method is suitable for industrial-scale production due to its simplicity and efficiency.

Multi-Step Synthesis from Diethyl Malonate Derivatives

Another robust method involves the use of diethyl malonate as a starting material, followed by nitration, catalytic hydrogenation, and esterification steps to build the amino acid ester framework.

Stepwise process:

  • Nitration: Nitro compounds are prepared by reacting diethyl malonate derivatives with nitrating agents in methanol.
  • Catalytic Hydrogenation: The nitro intermediate is hydrogenated using palladium on carbon catalyst under hydrogen pressure (0–2 MPa) at 50 °C to produce the corresponding amine.
  • Esterification and Hydrolysis: The resulting amine is esterified and hydrolyzed under acidic conditions (e.g., hydrochloric acid reflux at 107–110 °C) to yield 3-aminomethyl-5-methylhexanoic acid hydrochloride, a close analog to this compound.
Step Reagents/Conditions Outcome
Nitration Nitro compound, methyl alcohol, catalyst Nitro intermediate
Hydrogenation Pd/C catalyst, H2, 0–2 MPa, 50 °C Amino compound
Hydrolysis/Esterification Concentrated HCl, reflux 107–110 °C Amino acid ester hydrochloride

This method allows precise control over stereochemistry and functional groups, making it valuable for tailored synthesis.

Reductive Amination of α-Ketoesters

A related synthetic route involves reductive amination of α-ketoesters with amines or ammonia, followed by reduction with hydride reagents such as lithium aluminium hydride or tetra butyl ammonium borohydride.

For example, methyl 2-[(2-amino-3,5-dibromobenzyl)amino]-3-methylbutanoate was synthesized by:

  • Condensation of L-valine methyl ester hydrochloride with 2-amino-3,5-dibromobenzaldehyde in benzene under reflux with triethylamine.
  • Reduction of the imine intermediate with tetra butyl ammonium borohydride at 0–5 °C.
  • Purification by column chromatography.

Though this example uses substituted analogs, the methodology applies to this compound synthesis by adjusting starting materials accordingly.

Reaction Step Reagents/Conditions Yield (%) Notes
Condensation Amino ester, aromatic aldehyde, triethylamine, reflux benzene, Dean-Stark apparatus 85 Water removal drives reaction
Reduction Tetra butyl ammonium borohydride, 0–5 °C 60 Monitored by TLC, quenched with dilute HCl
Purification Column chromatography (ethyl acetate/hexane) - Isolates pure amino ester

This method offers high selectivity and moderate to good yields, suitable for complex derivatives synthesis.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Industrial Applicability
Amination of Methyl Acetoacetate High yield, no solvent, rapid reaction, scalable Limited to certain amino ester derivatives High
Diethyl Malonate Route Versatile, allows stereochemical control Multi-step, requires hydrogenation setup Moderate to High
Reductive Amination High selectivity, suitable for substituted esters Requires sensitive hydride reagents, purification needed Moderate

Research Findings and Notes

  • The amination of methyl acetoacetate in aqueous media avoids contamination by acetoacetamide, improving product purity.
  • Hydrogenation catalysts such as palladium on carbon and Raney nickel are effective for nitro to amine conversions under mild conditions.
  • Reductive amination monitored by thin-layer chromatography (TLC) ensures reaction completion and product quality.
  • Reaction temperatures are critical: too high may cause side reactions; too low may slow kinetics.
  • The choice of base (e.g., triethylamine) and solvent (benzene, methanol) influences reaction rate and yield in condensation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methylheptanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-methylheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-methylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-amino-3-methylheptanoate with structurally or functionally related compounds, leveraging available evidence to infer similarities and differences.

Structural Analogs: Amino-Substituted Methyl Esters

  • Methyl 3-arylamino-2-benzoylaminobut-2-enoate (): This compound shares the amino-ester functionality but includes aromatic substituents (aryl and benzoyl groups). Its synthesis involves cyclization reactions using polyphosphoric acid (PPA), yielding oxazoloquinolines and imidazole carboxylates . In contrast, this compound’s aliphatic chain may confer lower thermal stability but improved solubility in non-polar solvents compared to aromatic analogs.

Non-Amino Methyl Esters

  • Methyl 2-hexenoate (): A simple unsaturated ester with a six-carbon chain. Its molecular weight (128.17 g/mol) is lower than the inferred weight of this compound (C9H17NO2, ~183 g/mol). The absence of an amino group reduces its reactivity in nucleophilic substitutions but enhances stability under acidic conditions .
  • Methyl Salicylate (): An aromatic ester with a hydroxyl group, widely used in fragrances and pharmaceuticals. Its polar hydroxyl group increases water solubility compared to this compound, which likely exhibits moderate solubility due to its amino group and hydrophobic chain .
  • Diterpene Methyl Esters (): Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters are derived from natural resins. Their complex bicyclic structures contrast with the linear chain of this compound, suggesting divergent applications in polymer chemistry versus bioactive molecule synthesis .

Physical and Chemical Properties (Inferred)

Property This compound* Methyl 2-hexenoate Methyl Salicylate
Molecular Formula C9H17NO2 C7H12O2 C8H8O3
Molecular Weight (g/mol) ~183 128.17 152.15
Key Functional Groups Amino, ester Ester, alkene Ester, hydroxyl
Solubility Moderate in polar solvents Low in water High in polar solvents
Reactivity High (amino group) Moderate (alkene) Moderate (ester)

*Inferred properties based on structural analogs.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per ECHA guidelines .

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